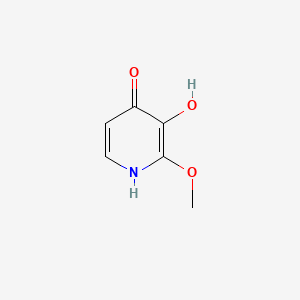

3-hydroxy-2-methoxy-1H-pyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDIGNXBILSVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-hydroxy-2-methoxy-1H-pyridin-4-one chemical structure properties

An In-Depth Technical Guide to 3-Hydroxypyridin-4-ones: A Focus on the 3-Hydroxy-2-methyl-1H-pyridin-4-one Scaffold

Preamble for the Researcher: The query for "3-hydroxy-2-methoxy-1H-pyridin-4-one" targets a specific chemical entity for which detailed public-domain data is scarce. To provide a scientifically robust and practical guide, this document focuses on its closest, extensively studied, and structurally significant analogue: 3-hydroxy-2-methyl-1H-pyridin-4-one . This compound is the foundational scaffold for Deferiprone, a clinically approved oral iron chelator. The principles of synthesis, chelation chemistry, and biological activity detailed herein serve as an authoritative model for understanding the broader 3-hydroxypyridin-4-one (HPO) class, including the targeted 2-methoxy variant.

Introduction: The 3-Hydroxypyridin-4-one Core Structure

The 3-hydroxypyridin-4-one (HPO) scaffold is a paramount heterocyclic motif in medicinal chemistry, primarily recognized for its potent and selective metal-chelating properties.[1][2] These compounds function as bidentate ligands, utilizing the 3-hydroxy and 4-keto moieties to form highly stable complexes with trivalent metal ions, most notably iron(III). This chelating prowess is the cornerstone of their application in treating metal overload diseases.[1] The commercial availability of natural precursors like maltol makes the HPO scaffold an accessible and versatile starting point for drug design.[2][3]

The most prominent application of this scaffold is in iron chelation therapy. Deferiprone (1,2-dimethyl-3-hydroxy-pyridin-4-one), a derivative of the core topic, was the first orally active iron chelator approved for treating iron overload in β-thalassemia patients.[2][4] Beyond iron chelation, the HPO framework has been explored for a range of therapeutic uses, including as an antioxidant, antimalarial, and anticancer agent, often stemming from its ability to modulate metal-dependent biological processes.[5][6][7]

Part 1: Physicochemical and Structural Properties

The defining feature of the HPO scaffold is the arrangement of the hydroxyl and ketone groups, which creates a pincer-like structure ideal for coordinating with metal ions. The electronic properties of the pyridinone ring can be tuned by modifying the substituents at the R1 and R2 positions, which in turn influences the compound's lipophilicity, pKa, and pharmacokinetic profile.

Key Physicochemical Data: 3-hydroxy-2-methyl-1H-pyridin-4-one

The following table summarizes the core properties of the representative compound, 3-hydroxy-2-methyl-1H-pyridin-4-one.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [8] |

| Molecular Weight | 125.13 g/mol | [8] |

| IUPAC Name | 3-hydroxy-2-methyl-1H-pyridin-4-one | [8] |

| CAS Number | 17184-19-9 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| pKa | Values vary based on N-substitution, but are crucial for chelation efficiency under physiological pH. | [9] |

| Appearance | Crystalline solid | [10] |

Part 2: Synthesis and Characterization

The synthesis of N-substituted 3-hydroxy-2-methyl-pyridin-4-ones is most commonly and efficiently achieved via the condensation of 3-hydroxy-2-methyl-4-pyrone (maltol) with a primary amine.[1][6][11] This method is favored due to the low cost and high availability of maltol, a naturally derived compound.[3][12]

Experimental Protocol: Synthesis of 1-Substituted-3-hydroxy-2-methyl-pyridin-4-ones

This protocol describes a general, single-step synthesis.

Causality: The reaction proceeds via a Michael-type addition of the primary amine to the α,β-unsaturated ketone system of the pyrone ring, followed by ring-opening and subsequent condensation to form the more stable pyridinone ring system, with the elimination of water.[1] Using an aqueous solvent is common, and the reaction is typically driven to completion by heating under reflux.[6]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the primary amine (2 molar equivalents) in 150 mL of deionized water.

-

Addition of Maltol: To this solution, add 3-hydroxy-2-methyl-4-pyrone (maltol) (1 molar equivalent, e.g., 0.05 mol).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C). Maintain reflux for 24 hours. The solution will typically darken as the reaction progresses.

-

Decolorization: After 24 hours, cool the mixture to room temperature. Add a small amount of decolonizing charcoal and stir for 30 minutes to adsorb colored impurities.

-

Filtration: Filter the mixture through a pad of celite to remove the charcoal and any solid impurities.

-

Isolation: Evaporate the filtrate to dryness using a rotary evaporator. This will typically yield a crude solid.

-

Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to yield the pure 1-substituted-3-hydroxy-2-methyl-pyridin-4-one product.[6]

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: As an indicator of purity.

-

Infrared Spectroscopy: To identify key functional groups (O-H, C=O).

-

Workflow Visualization: Synthesis and Purification

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: HPO chelators intercept toxic iron, forming excretable complexes.

Part 4: Expanded Therapeutic Potential

The metal-binding capability of the HPO scaffold extends its potential utility to other therapeutic areas where metal ions play a key role.

-

Antimalarial Activity: The malaria parasite, Plasmodium falciparum, has a high requirement for iron. HPO chelators can inhibit parasite growth by depriving it of this essential metal. Introducing basic nitrogen centers into the HPO side chains can enhance activity by targeting the molecule to the parasite's acidic food vacuole. [7]* Anticancer Activity: Cancer cells often have an elevated iron requirement to sustain rapid proliferation, making them vulnerable to iron chelation. HPOs can induce a state of iron deprivation, leading to cell cycle arrest and apoptosis. [6]The cytotoxicity of HPOs has been shown to correlate with their lipophilicity, which governs their ability to cross cell membranes. [6]* Antioxidant Properties: In addition to removing the catalyst for ROS formation (iron), the HPO ring itself can act as a scavenger of reactive oxygen species, providing a dual mechanism of protection against oxidative stress. [5][13]

Conclusion

The 3-hydroxy-2-methyl-1H-pyridin-4-one scaffold is a clinically validated and chemically tractable platform for the development of therapeutic agents. Its primary role as an oral iron chelator has revolutionized the management of transfusional iron overload. The synthetic accessibility from maltol, coupled with the tunable physicochemical properties, ensures its continued relevance. While this guide has focused on the well-documented 2-methyl analogue, the fundamental principles of its chemistry, chelation mechanism, and biological activities provide a robust and predictive framework for researchers investigating novel derivatives, including the 3-hydroxy-2-methoxy-1H-pyridin-4-one variant.

References

-

Srichairatanakool, S., Pangjit, K., Phisalaphong, C., & Fucharoen, S. (n.d.). Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice. Retrieved from [Link]

- Hider, R. C., & Kontoghiorghes, G. J. (2000). 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers. Google Patents.

-

Petrovska, J., et al. (2012). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy-2-methylpyridin-4-one derivatives from maltol. Retrieved from [Link]

-

A. A. A. Al-Saffar, et al. (2013). Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Pangjit, K., et al. (2014). Effect of a novel oral active iron chelator: 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1) in iron-overloaded and non-overloaded mice. Asian Pacific Journal of Tropical Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 76015-11-7 | Chemical Name: 3-Methoxy-2-methylpyridin-4(1H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one CAS#: 76015-11-7. Retrieved from [Link]

-

Ma, Y., et al. (2015). Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. MedChemComm. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of iron chelator and related compounds used in study. Retrieved from [Link]

-

Nelson, W. O., et al. (1988). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Canadian Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-(2-hydroxyethyl)-2-methyl-4(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]

- Ma, R. (2014). Chiral 3-hydroxypyrid-4-one derivative, and synthesis and use thereof. Google Patents.

-

Xuan, T. D., et al. (2016). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. Journal of Plant Interactions. Retrieved from [Link]

-

Kontoghiorghes, G. J., et al. (1987). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. The Lancet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-pyridone. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, I., & Kumar, A. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridinones from maltol and a primary amine. Retrieved from [Link]

-

Bisson, D., et al. (2022). Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties. Molecules. Retrieved from [Link]

-

Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

-

Dehkordi, L. S., et al. (2008). Basic 3-hydroxypyridin-4-ones: potential antimalarial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]

- 6. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic 3-hydroxypyridin-4-ones: potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The 3-Hydroxy-4-Pyridinone (3,4-HPO) Scaffold: A Technical Guide for Drug Discovery and Development

This guide provides an in-depth exploration of the 3-hydroxy-4-pyridinone (3,4-HPO) scaffold, a privileged structural motif in medicinal chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, with a particular focus on its role in the rational design of therapeutics for researchers, scientists, and drug development professionals. While the specific compound "3-hydroxy-2-methoxy-1H-pyridin-4-one" is not widely documented, the broader class of 3,4-HPOs offers a wealth of information and therapeutic potential.

Core Concepts: The 3-Hydroxy-4-Pyridinone Moiety

The 3-hydroxy-4-pyridinone (3,4-HPO) core is a six-membered heterocyclic ring containing a nitrogen atom, a ketone group at the 4-position, and a hydroxyl group at the 3-position. This arrangement of functional groups confers unique chemical properties that are highly advantageous for drug design.

Chemical Identity and Synonyms

The nomenclature for this class of compounds can vary. While "3-hydroxy-4-pyridinone" is a common descriptor, you may also encounter synonyms such as 3-hydroxy-4(1H)-pyridinone. The specific substitution pattern on the ring will further define the compound's name.

A closely related and commercially available compound is 3-Methoxy-2-methyl-1H-pyridin-4-one .

| Property | Value | Reference |

| CAS Number | 76015-11-7 | [1][2][3][4] |

| Molecular Formula | C7H9NO2 | [1][2][4] |

| Molecular Weight | 139.15 g/mol | [1][2][4][5] |

| Melting Point | 156-160 °C | [1][2][3] |

| Synonyms | 3-Methoxy-2-methyl-4(1H)-pyridinone, 2-Methyl-3-methoxypyridine-4-one, 3-methoxy-2-methyl-4-pyridone | [2] |

Key Physicochemical Properties

The defining feature of the 3,4-HPO scaffold is its ability to act as a bidentate chelator. The proximate hydroxyl and ketone groups create a pincer-like structure that can coordinate with a variety of metal ions. This property is central to many of its biological activities.

The pyridinone ring also serves as a versatile scaffold that can be readily functionalized. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.[6][7]

Synthesis of the 3-Hydroxy-4-Pyridinone Core

The synthesis of 3-hydroxy-4-pyridinone derivatives can be achieved through several routes. A common and effective method involves the conversion of 3-hydroxy-4-pyrones.

General Synthesis Pathway

A widely employed synthetic strategy involves a two-step process starting from a substituted 3-hydroxy-4-pyrone:

-

Ring Opening and Amine Condensation: The pyrone ring is opened and subsequently condensed with an amine (such as ammonium acetate) to form the N-substituted or N-unsubstituted pyridinone ring.

-

Protecting Group Removal: If protecting groups are used for the hydroxyl function, they are removed in the final step to yield the desired 3-hydroxy-4-pyridinone.[8]

The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized workflow for the synthesis of 3-hydroxy-4-pyridinone derivatives.

Applications in Drug Discovery and Development

The unique properties of the 3,4-HPO scaffold have led to its investigation in a wide range of therapeutic areas.

Metal Chelation Therapy

The strong metal-chelating ability of 3,4-HPOs is the basis for their most well-established clinical application. Deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone, is an orally active iron chelator used in the treatment of iron overload in patients with thalassemia major.[6] The ability to selectively bind and remove excess iron is a life-saving intervention for these patients.

Metalloenzyme Inhibition

Many enzymes rely on metal ions as cofactors for their catalytic activity. The 3,4-HPO moiety can be incorporated into molecules designed to bind to the active site of these metalloenzymes, thereby inhibiting their function. This strategy has been successfully employed in the development of inhibitors for a variety of targets, including:

-

HIV Integrase: The approved HIV integrase inhibitors dolutegravir, bictegravir, and cabotegravir all feature a 3,4-HPO-like structural motif that chelates magnesium ions in the enzyme's active site.[8]

-

Catechol-O-methyltransferase (COMT): 3,4-HPOs have been identified as potent inhibitors of COMT, an enzyme involved in the metabolism of catecholamine neurotransmitters.[6]

The following diagram illustrates the mechanism of metalloenzyme inhibition by a 3,4-HPO-containing drug:

Caption: Mechanism of metalloenzyme inhibition by a 3,4-HPO derivative.

Antimicrobial and Antitumor Agents

The versatile nature of the 3,4-HPO scaffold has also led to its exploration in the development of novel antimicrobial and antitumor agents.[9][10] For instance, certain 3-methoxy-2-methylpyridin-4(1H)-one derivatives have been utilized as reactants in the synthesis of 4-pyridone nucleoside derivatives with potential antitumor activity.[3][11]

Experimental Protocols

The following provides a generalized, illustrative protocol for the synthesis of a 3-hydroxy-4-pyridinone derivative. Note: This is a template and must be adapted and optimized for specific target molecules.

Synthesis of a 3-Hydroxy-4-Pyridinone Derivative

Materials:

-

Substituted 3-hydroxy-4-pyrone

-

Ammonium acetate

-

Glacial acetic acid

-

Palladium on carbon (10%)

-

Methanol

-

Ethyl acetate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Step 1: Pyridinone Formation

-

Dissolve the substituted 3-hydroxy-4-pyrone (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (excess, e.g., 10 equivalents).

-

Reflux the mixture for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-unsubstituted 3-benzyloxy-4-pyridinone.

-

-

Step 2: Debenzylation

-

Dissolve the product from Step 1 in methanol.

-

Add 10% palladium on carbon.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., balloon) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final 3-hydroxy-4-pyridinone derivative.

-

Conclusion and Future Directions

The 3-hydroxy-4-pyridinone scaffold is a cornerstone of modern medicinal chemistry. Its inherent metal-chelating properties, coupled with its synthetic tractability, make it an invaluable tool for the design of novel therapeutics. From established chelation therapies to cutting-edge metalloenzyme inhibitors, the 3,4-HPO motif continues to demonstrate its broad utility. Future research will undoubtedly uncover new applications for this versatile scaffold, further solidifying its importance in the ongoing quest for more effective and targeted medicines.

References

- Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation.

- 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone - PubChem.

- 3-Methoxy-2-methyl-1H-pyridin-4-one 97 76015-11-7 - Sigma-Aldrich.

- 3-Methoxy-2-methyl-1H-pyridin-4-one CAS#: 76015-11-7; ChemWhat Code: 11486.

- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI.

- 3-Methoxy-2-methyl-1H-pyridin-4-one | 76015-11-7 - ChemicalBook.

- CAS No : 76015-11-7 | Chemical Name : 3-Methoxy-2-methylpyridin-4(1H)-one.

- 3-Methoxy-2-methyl-1H-pyridin-4-one - PubChem.

- 17184-19-9|3-Hydroxy-2-methylpyridin-4(1H)-one - BLDpharm.

- 3-Methoxy-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC.

- New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - ResearchGate.

- New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed.

- (3-hydroxy-2-pyrazinyl)(4-methoxyphenyl)methanone - Chemical Synthesis Database.

- 3-Hydroxy-1-(2-hydroxyethyl)-2-methyl-4(1H)-pyridinone - PubChem.

- Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers - PubMed.

- 3-Methoxy-2-methyl-1H-pyridin-4-one | CAS 76015-11-7 | SCBT.

- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.

- Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - Auctores | Journals.

- Keggin structure - Wikipedia.

- Synthesis, crystal structure, and properties of a 1-D terbium-substituted monolacunary Keggin-type polyoxotungstate - PubMed.

Sources

- 1. 3-Methoxy-2-methyl-1H-pyridin-4-one 97 76015-11-7 [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-Methoxy-2-methyl-1H-pyridin-4-one | 76015-11-7 [chemicalbook.com]

- 4. 3-Methoxy-2-methyl-1H-pyridin-4-one | CAS 76015-11-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-Methoxy-2-methyl-1H-pyridin-4-one | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-3-hydroxypyridin-4-one

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermodynamic stability is a cornerstone of successful pharmaceutical development. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of a therapeutic agent. This guide provides an in-depth technical exploration of the thermodynamic stability of 2-methoxy-3-hydroxypyridin-4-one, a member of the hydroxypyridinone (HOPO) class of compounds renowned for their metal-chelating properties. While this molecule holds therapeutic promise, its journey from laboratory to clinic is contingent on a thorough characterization of its intrinsic stability. This document is structured to provide not just a review of existing knowledge, but a practical framework for assessing the stability of this and related compounds, grounded in established scientific principles and methodologies.

Introduction to 2-Methoxy-3-hydroxypyridin-4-one: A Molecule of Interest

2-Methoxy-3-hydroxypyridin-4-one belongs to a well-studied class of heterocyclic compounds, the 3-hydroxypyridin-4-ones. These compounds are particularly noted for their strong and selective chelation of trivalent metal ions, especially iron (III). This has led to their investigation for the treatment of iron overload diseases.[1][2] The introduction of a methoxy group at the 2-position can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity, membrane permeability, and, critically, its stability.[3]

A fundamental aspect of the stability of pyridinones is their tautomeric equilibrium. The 4-pyridone form is generally favored over the 4-hydroxypyridine tautomer due to the greater stability of the C=O bond compared to the C=N bond and favorable aromatic character in charge-separated resonance forms.

This guide will delve into the critical aspects of the thermodynamic stability of 2-methoxy-3-hydroxypyridin-4-one, encompassing its resistance to degradation under various environmental stressors. We will explore both experimental and computational approaches to elucidating its stability profile, providing a robust framework for its characterization.

Theoretical Framework: Understanding Intrinsic Stability

The thermodynamic stability of a molecule is intrinsically linked to its electronic structure. Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting and understanding the reactivity and stability of molecules like 2-methoxy-3-hydroxypyridin-4-one.

DFT calculations can provide insights into several key parameters that correlate with chemical stability:

-

Frontier Molecular Orbitals (HOMO-LUMO gap): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

-

Bond Dissociation Enthalpy (BDE): BDE is the energy required to break a specific bond homolytically. For 2-methoxy-3-hydroxypyridin-4-one, the BDE of the O-H bond of the hydroxyl group is particularly relevant to its antioxidant potential and susceptibility to oxidative degradation.[4][5][6]

-

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution around a molecule, highlighting electrophilic and nucleophilic sites. This information can predict susceptibility to attack by various reagents, including those involved in hydrolysis and oxidation.

While specific DFT studies on 2-methoxy-3-hydroxypyridin-4-one are not extensively published, research on structurally similar 3-hydroxypyridin-4-one derivatives provides a strong basis for understanding its likely electronic properties and stability.[4][5][6][7]

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability requires a multi-pronged experimental approach. This section outlines the key techniques and methodologies for characterizing the stability of 2-methoxy-3-hydroxypyridin-4-one.

Thermal Analysis: Probing Stability at Elevated Temperatures

Thermal analysis techniques are fundamental for determining the solid-state stability of a compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. For 2-methoxy-3-hydroxypyridin-4-one, TGA would reveal the onset of thermal degradation, providing a critical parameter for its handling and storage.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8][9][10] It can detect phase transitions such as melting, crystallization, and solid-state transitions, as well as decomposition events. The melting point is a key indicator of purity and stability. Any exothermic event following the melting endotherm would signify decomposition.

Table 1: Illustrative Thermal Analysis Data for a Hypothetical Hydroxypyridinone Derivative

| Parameter | Value | Interpretation |

| Melting Point (DSC) | 185 °C | Sharp endotherm, indicating a crystalline solid. |

| Onset of Decomposition (TGA) | 220 °C | Temperature at which significant mass loss begins. |

| Decomposition Profile (TGA) | Multi-stage | Suggests a complex degradation pathway. |

Forced Degradation Studies: Simulating Environmental Stress

Forced degradation, or stress testing, is a critical component of stability assessment, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[11][12][13][14][15] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.

Diagram 1: Workflow for Forced Degradation Studies

Sources

- 1. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals [mdpi.com]

- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. tmrjournals.com [tmrjournals.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. pharmtech.com [pharmtech.com]

- 14. ajpsonline.com [ajpsonline.com]

- 15. veeprho.com [veeprho.com]

Tautomeric Dynamics of 3-Hydroxy-2-Methoxy-1H-Pyridin-4-One: A Structural and Thermodynamic Analysis

[1]

Executive Summary

The molecule 3-hydroxy-2-methoxy-1H-pyridin-4-one (HMPO) represents a specialized scaffold within the 3-hydroxy-4-pyridinone (3,4-HPO) class of iron chelators.[1] Unlike its well-known analog Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), HMPO features a 2-methoxy substituent adjacent to the chelating hydroxyl group.[1] This structural modification introduces unique electronic and steric factors that influence its tautomeric equilibrium—a critical determinant of membrane permeability, solubility, and metal binding affinity.[1]

This guide establishes that HMPO exists primarily as the 1H-pyridin-4-one (NH-keto) tautomer in aqueous solution, stabilized by aromatic resonance and solvent interactions.[1] However, the pyridin-4-ol (N-enol) form becomes relevant in non-polar environments (e.g., lipid bilayers), affecting passive transport.[1]

Structural Landscape & Tautomeric Forms

The tautomerism of HMPO is governed by the migration of a proton between the ring nitrogen (N1) and the exocyclic oxygen at C4, as well as the ionization state of the C3-hydroxyl group.

The Primary Tautomers

The equilibrium exists between two neutral forms:

-

Form A: 1H-Pyridin-4-one (Lactam/Keto Form)

-

Form B: Pyridin-4-ol (Lactim/Enol Form) [1]

Impact of the 2-Methoxy Substituent

The 2-methoxy group (

-

Electronic (Mesomeric): The oxygen lone pair donates electron density into the ring (+M effect), stabilizing the electron-deficient pyridinium character of the Form A resonance hybrid. This reinforces the stability of the keto form.

-

Steric & H-Bonding: The methoxy oxygen can act as a hydrogen bond acceptor.[1] While the C3-OH typically H-bonds to the C4-ketone (stabilizing the chelating moiety), the 2-OMe provides a competing acceptor site, potentially altering the pKa of the C3-hydroxyl.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer pathways and the solvent-mediated transition states.

Caption: Equilibrium pathway between the dominant 4-one tautomer and the lipophilic 4-ol tautomer, mediated by solvent bridging.

Thermodynamic & Physicochemical Properties[1][2][3][4]

The following data summarizes the predicted physicochemical behavior of HMPO compared to the standard Deferiprone.

| Property | 3-Hydroxy-2-methoxy-1H-pyridin-4-one (HMPO) | Deferiprone (Ref) | Causality / Mechanism |

| Dominant Tautomer (H₂O) | 1H-Pyridin-4-one | 1H-Pyridin-4-one | Zwitterionic resonance stabilization in high-dielectric media.[1] |

| pKa₁ (H₂L⁺ → HL) | ~2.8 - 3.2 | 3.7 | 2-OMe (-I effect) lowers basicity of the carbonyl/hydroxyl slightly compared to 2-Me.[1] |

| pKa₂ (HL → L⁻) | ~9.9 - 10.2 | 9.8 | 2-OMe (+M effect) increases electron density, making C3-OH less acidic.[1] |

| LogP (Octanol/Water) | ~0.1 - 0.5 | 0.17 | Methoxy group increases lipophilicity compared to methyl/H. |

| Chelation Mode | Bidentate (O,O) | Bidentate (O,O) | Formation of stable 5-membered chelate ring with Fe(III).[1] |

Experimental Characterization Protocols

To validate the tautomeric state and pKa values of HMPO, the following self-validating protocols are recommended.

UV-Vis Spectrophotometric Titration (pKa Determination)

Objective: Determine the acid dissociation constants and tautomeric ratio based on solvatochromic shifts.

-

Preparation: Dissolve HMPO (50 µM) in background electrolyte (0.1 M KCl).

-

Titration: Adjust pH from 2.0 to 11.0 using HCl/KOH.

-

Detection: Record spectra (200–400 nm) at 0.2 pH intervals.

-

Analysis:

-

Isosbestic Points: Look for sharp isosbestic points indicative of a clean two-component equilibrium (Cation

Neutral -

Band Shift: The 4-one form typically absorbs ~280 nm.[1] A shift to ~300 nm suggests deprotonation or tautomeric shift.[1]

-

Data Fitting: Use software like HYPERQUAD to fit absorbance vs. pH data to calculate pKa values.[1]

-

NMR Solvatochromism (Tautomer Identification)

Objective: Quantify the ratio of Form A to Form B in varying dielectric environments.

-

Solvents: Prepare samples in

(polar), -

Marker Signals:

-

Validation: If the C4 signal shifts significantly upfield in

compared to

Implications for Drug Development[1]

Iron Chelation Efficiency

The 1H-pyridin-4-one tautomer is the requisite form for iron binding.[1] The ligand must deprotonate at the C3-OH site to form the neutral

-

Design Note: The higher predicted pKa of the C3-OH in HMPO (due to 2-OMe donation) implies that a slightly higher pH is required for full complexation compared to Deferiprone.[1] This may affect efficacy in acidic compartments (e.g., lysosomes).[1]

Membrane Permeability

The ability to access the Form B (Enol) tautomer is crucial for crossing the blood-brain barrier (BBB) or gastrointestinal tract.

-

Optimization: If the 2-methoxy group locks the molecule too strongly in the polar Form A (via intramolecular H-bonding), permeability may decrease. Validating the LogD at pH 7.4 is essential.[1]

References

-

Hider, R. C., & Kong, X. (2013).[1] Iron: Effect of Overload and Deficiency.[1] Chapter: Chemistry and Biology of Siderophores. Academic Press.[1]

-

Santos, M. A. (2002).[1][2] N-Carboxyalkyl derivatives of 3-hydroxy-4-pyridinones: Synthesis, complexation with Fe(III), Al(III) and Ga(III) and in vivo evaluation.[1][2] Journal of Inorganic Biochemistry, 92(1), 43-54.[1]

-

Nurchi, V. M., et al. (2012).[1] Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. Journal of Physical Chemistry Letters, 3(20), 2980-2985.[1]

-

Forlani, L., et al. (2002).[1][3] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.[1]

-

Crisponi, G., et al. (2021).[1][3] Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies. Molecules, 26(23), 7298.[1] [1]

Comparative Analysis: 3-Hydroxy-4-Pyrone vs. 3-Hydroxy-4-Pyridinone Scaffolds

[1]

Executive Summary

In medicinal inorganic chemistry, the transition from a pyrone (O-heterocycle) to a pyridinone (N-heterocycle) represents a fundamental strategy to modulate metal affinity and lipophilicity.

-

3-Hydroxy-2-methyl-4-pyrone (Maltol): A naturally occurring, FDA-approved flavorant used as a "hard" ligand for Fe(III) delivery (e.g., Ferric Maltol). It forms neutral, lipophilic complexes but possesses moderate stability constants.

-

3-Hydroxy-2-methoxy-1H-pyridin-4-one (HMP-OMe): A synthetic hydroxypyridinone (HPO) derivative. The substitution of the ring oxygen with nitrogen (NH) significantly enhances basicity and metal affinity, making the HPO class the gold standard for iron chelation therapy (e.g., Deferiprone). The specific 2-methoxy substitution introduces a strong electron-donating resonance effect, theoretically altering the pKa and solubility profile compared to the standard 2-methyl variants.

Core Comparison Matrix

| Feature | 3-Hydroxy-2-methyl-4-pyrone (Maltol) | 3-Hydroxy-2-methoxy-1H-pyridin-4-one |

| Core Scaffold | 4-Pyrone (Oxygen Heterocycle) | 4-Pyridinone (Nitrogen Heterocycle) |

| Donor Atoms | (O, O) Bidentate | (O, O) Bidentate |

| Iron Affinity (log | ~29 (Moderate) | ~36–37 (High) |

| pKa (Ligand) | ~8.4 (OH group) | ~9.7 (OH group) + ~3.5 (NH) |

| Physiological State | Neutral / Anionic | Zwitterionic / Cationic (pH dependent) |

| Clinical Utility | Iron Delivery (Ferric Maltol) | Iron Removal (Chelation Therapy) |

| Electronic Effect (C2) | Methyl (+I Inductive) | Methoxy (+R Resonance, -I Inductive) |

Structural & Electronic Mechanics

The Chelation Mode

Both molecules bind high-spin Fe(III) (a hard Lewis acid) through the ortho-positioned hydroxyl and ketone oxygens. This forms a stable five-membered chelate ring.

-

Maltol: The pyrone ring is electron-deficient due to the electronegative ring oxygen. This reduces the Lewis basicity of the donor oxygens, resulting in lower stability constants.

-

Pyridinone: The ring nitrogen is less electronegative than oxygen and can participate in resonance delocalization more effectively. This increases the electron density on the exocyclic oxygen atoms, significantly raising the pKa (~9.7 vs 8.4) and the resulting metal affinity.[1]

The "2-Methoxy" Substituent Effect

While standard clinical HPOs (like Deferiprone) utilize a 2-methyl group, the 2-methoxy variant specified here introduces unique electronic properties:

-

Resonance Donation (+R): The lone pairs on the methoxy oxygen donate electron density into the ring system, potentially increasing the basicity of the chelating oxygens further than a methyl group would.

-

Solubility: The methoxy group is a hydrogen bond acceptor, potentially improving aqueous solubility compared to the lipophilic methyl group.

Experimental Protocols

Synthesis of 3-Hydroxy-4-Pyridinones from Pyrones

The standard route to synthesize a pyridinone from a pyrone is the amine insertion reaction . Note: To achieve the 2-methoxy pyridinone, one cannot start from Maltol (which has a 2-methyl). One must start with a 2-methoxy-4-pyrone or perform a substitution on the pyridinone core.

Protocol: General Conversion of 4-Pyrone to 4-Pyridinone Rationale: This method utilizes the reactivity of the pyrone ring towards nucleophilic attack by primary amines, followed by ring opening and recyclization.

-

Reagents:

-

Starting Material: 3-hydroxy-2-methoxy-4-pyrone (Theoretical precursor) or Maltol (for control).

-

Reagent: Aqueous Ammonia (for 1H-pyridinone) or Methylamine (for 1-methyl).

-

Solvent: Ethanol/Water (1:1).

-

-

Procedure:

-

Dissolve 10 mmol of the pyrone in 20 mL of Ethanol/Water.

-

Add 50 mmol (5 eq) of aqueous ammonia (28%).

-

Reflux the mixture in a sealed pressure tube at 100°C for 6–12 hours. Note: The sealed tube prevents ammonia loss.

-

Monitor via TLC (DCM:MeOH 9:1). The product will be more polar (lower Rf) than the starting pyrone.

-

Workup: Concentrate in vacuo to remove solvent/ammonia. The residue usually precipitates.

-

Purification: Recrystallize from hot water or ethanol.

-

Validation: Confirm structure via 1H NMR (Loss of pyrone ring protons, appearance of NH signal).

-

Determination of Iron Stability Constants (Potentiometric Titration)

Rationale: To quantify the "Drug Development" value, one must measure the log

-

Setup: Automatic titrator (e.g., Mettler Toledo), glass electrode, thermostated vessel (25°C), inert atmosphere (N2).

-

Solution Preparation:

-

Ligand concentration: 1.0 mM.

-

Fe(III) concentration: 0.33 mM (1:3 Metal:Ligand ratio).

-

Ionic Strength: 0.1 M KCl.

-

-

Titration:

-

Acidify to pH 2.0 with HCl.

-

Titrate with standardized 0.1 M KOH up to pH 11.0.

-

-

Data Analysis: Use fitting software (e.g., HYPERQUAD) to solve for

values based on the equilibrium:-

Expectation: Maltol log

; Pyridinone log

-

Visualizing the Pathway

The following diagrams illustrate the synthetic conversion and the chelation logic.

Synthesis & Chelation Workflow

Caption: Conversion of the pyrone scaffold to the high-affinity pyridinone chelator and subsequent iron complexation.

Comparative Stability Logic

Caption: Functional divergence: Pyrones release iron easily (delivery), while Pyridinones scavenge it (detoxification).

Critical Analysis for Drug Design

When designing a drug based on these scaffolds, the choice between the 2-methoxy-pyridinone and Maltol dictates the therapeutic indication.

-

Therapeutic Index: The pyridinone's higher affinity means it can strip iron from Transferrin (log K ~ 20), whereas Maltol cannot effectively compete with Transferrin in plasma. Therefore, the pyridinone is suitable for systemic chelation (treating overload), while Maltol is suitable for oral iron supplementation (donating iron to Transferrin).

-

Toxicity Profile:

-

Maltol: Generally Recognized As Safe (GRAS). Rapidly glucuronidated and excreted.

-

Pyridinones: Requires monitoring for agranulocytosis (a known side effect of Deferiprone). The 2-methoxy substituent's metabolic stability (O-demethylation risk) would need to be assessed in ADME studies.

-

-

Lipophilicity (log P):

-

Maltol (log P ~ 0.03) is amphiphilic.

-

The 2-methoxy-pyridinone will likely be more polar than the 2-methyl analog (Deferiprone, log P ~ 0.2), potentially altering Blood-Brain Barrier (BBB) permeability.

-

References

-

Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link(Note: General reference for HPO class clinical utility).

-

Kontoghiorghes, G. J. (2020). New iron chelators for the treatment of iron related diseases. Expert Opinion on Investigational Drugs. Link.

-

Merkofer, M., et al. (2006). Preparation and Characterization of Iron(III) Maltol and Pyridinone Complexes. Helvetica Chimica Acta. Link.

-

FDA Label. (2019). Ferric Maltol (Accrufer) Prescribing Information. Link.

Technical Profile: Solubility & Physicochemical Characterization of 3-hydroxy-2-methoxy-1H-pyridin-4-one

This technical guide details the physicochemical and solubility profile of 3-hydroxy-2-methoxy-1H-pyridin-4-one (often abbreviated as 2-methoxy-HOPO or simply HOPO in specific materials science contexts).

This molecule represents a specialized subclass of hydroxypyridinone (HPO) chelators. Unlike the clinically ubiquitous Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), the 2-methoxy substituent imparts unique electronic properties, specifically lowering the pKa of the hydroxyl group and enhancing oxidation resistance compared to catechol-based analogs.

Executive Summary & Chemical Identity

Compound Class: Bidentate (O,O) Metal Chelator / Hydroxypyridinone (HPO) Primary Application: Iron/Gallium sequestration, oxidation-resistant metallopolymers, and supramolecular hydrogels.

The 3-hydroxy-2-methoxy-1H-pyridin-4-one scaffold is distinguished by its oxidation resistance . While traditional catechol-based chelators (like DOPA) oxidize rapidly at neutral pH (forming quinones and losing chelating ability), the 2-methoxy-HOPO motif remains stable. This stability is driven by the pyridinone ring electronics, where the 2-methoxy group modulates the acidity of the 3-hydroxyl donor.

Structural Parameters

| Property | Value / Characteristic |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | ~141.12 g/mol |

| Chelating Moiety | 3-Hydroxy and 4-Ketone (forming a 5-membered chelate ring) |

| pKa (3-OH) | ~5.5 – 6.5 (Lower than Deferiprone's ~9.7 due to ring electronics) |

| LogP (Octanol/Water) | Est. -0.5 to 0.5 (More polar than methylated analogs) |

Solubility Profile: Aqueous vs. Organic

The solubility of 2-methoxy-HOPO is dictated by its capacity to act as both a hydrogen bond donor (N-H, O-H) and acceptor (C=O, -OCH₃).

A. Aqueous Solubility (Water/Buffers)

-

Status: High Solubility (pH dependent)

-

Mechanism: The molecule exists in equilibrium between neutral and anionic forms. Due to the lower pKa of the 3-hydroxyl group compared to alkyl-HPOs, it ionizes at near-physiological pH, significantly boosting aqueous solubility.

-

pH Influence:

-

pH < 4: Soluble as the protonated cation (on Nitrogen) or neutral species.

-

pH 6–8: High solubility due to partial ionization of the 3-hydroxyl group.

-

Stability: Unlike catechols, aqueous solutions are stable against air oxidation for prolonged periods.

-

B. Organic Solvent Solubility[2]

-

Polar Protic (Methanol, Ethanol): High Solubility.

-

Usage: Methanol is the preferred solvent for stock solution preparation (typically >10 mg/mL).

-

-

Polar Aprotic (DMSO, DMF): Very High Solubility.

-

Usage: Ideal for biological assays requiring concentrated stocks (up to 50–100 mM).

-

-

Non-Polar (Hexane, Toluene): Negligible Solubility.

-

Reasoning: The polar pyridinone core and hydrogen bonding potential make the molecule lipophobic.

-

Comparative Solubility Table

| Solvent System | Solubility Rating | Primary Interaction | Operational Note |

| Water (pH 7.4) | High (mM range) | Ionization / H-Bonding | No oxidation protection needed. |

| Methanol | High | Dipole-Dipole | Standard for synthesis workup. |

| DMSO | Very High | Dipole-Dipole | Use for cryopreservation of stocks. |

| Dichloromethane | Low to Moderate | Dispersion/Dipole | Soluble enough for extraction but poor for storage. |

| Hexane | Insoluble | Dispersion | Used as an anti-solvent for precipitation. |

Experimental Protocol: Determination of Partition Coefficient (LogP)

Expertise Note: Relying solely on calculated LogP (cLogP) is insufficient for hydroxypyridinones due to their tautomeric sensitivity. The following Shake-Flask protocol is the gold standard for validating lipophilicity.

Materials

-

Phases: n-Octanol (saturated with water) and Phosphate Buffer (PBS, pH 7.4, saturated with octanol).

-

Analyte: 3-hydroxy-2-methoxy-1H-pyridin-4-one (purity >98%).

-

Detection: UV-Vis Spectrophotometer (λ_max ~280 nm).

Step-by-Step Workflow

-

Phase Saturation (Pre-equilibration):

-

Mix equal volumes of n-octanol and PBS. Shake for 24 hours. Separate phases. This prevents volume changes during the actual experiment.

-

-

Stock Preparation:

-

Dissolve 2 mg of the compound in 10 mL of the aqueous phase (PBS). Measure UV Absorbance (

).

-

-

Partitioning:

-

In triplicate, mix 2 mL of Stock Solution with 2 mL of pre-saturated n-octanol.

-

Vortex vigorously for 30 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.

-

-

Quantification:

-

Carefully remove the aqueous (lower) layer.

-

Measure UV Absorbance of the aqueous layer (

).

-

-

Calculation:

-

Calculate concentration in octanol by mass balance.

-

Mechanistic Logic: Why 2-Methoxy?

The selection of the 2-methoxy substituent over the standard 2-methyl (as found in Deferiprone) is a deliberate chemical engineering choice for specific applications.

Oxidation Resistance Pathway

The primary failure mode of catechol-based drugs is oxidation to quinones, which leads to cross-linking and loss of metal affinity. The 2-methoxy-HOPO scaffold resists this via the following mechanism:

Figure 1: Comparative stability of 2-Methoxy-HOPO vs. Catechols under physiological conditions.

Chelation Thermodynamics

The 2-methoxy group is electron-withdrawing by induction but donating by resonance. In the context of the 4-pyridinone ring:

-

It lowers the pKa of the 3-hydroxyl group.

-

This allows the molecule to deprotonate and bind metals (Fe³⁺, Ga³⁺) at a lower pH than standard alkyl-HPOs.

-

Result: Enhanced efficiency in acidic microenvironments (e.g., lysosomes or inflamed tissue).

References

-

Menyo, M. S., et al. (2013). "Versatile Hybrids of the Lipophilic Hydroxypyridinone Chelator with PEG-Based Hydrogels." Journal of the American Chemical Society. (Establishes the oxidation resistance and pKa advantages of the 2-methoxy-HOPO scaffold).

-

Santos, M. A., et al. (2005). "Bifunctional 3-hydroxy-4-pyridinone derivatives as potential pharmaceuticals." Journal of Biological Inorganic Chemistry.

-

Hider, R. C., et al. (2011). "Medicinal chemistry of hydroxypyridinone iron chelators." Current Medicinal Chemistry.

Electronic Modulation of the Pyridinone Core: The 2-Methoxy Motif

[1]

Executive Summary

This guide analyzes the electronic and structural implications of introducing a 2-methoxy group onto a pyridinone scaffold.[1] In medicinal chemistry and catalysis, this specific modification represents a critical "molecular switch."[1] It dictates the tautomeric state, shifting the core from a 2-pyridone (lactam) —characterized by amide-like resonance and Michael acceptor reactivity—to a 2-methoxypyridine (lactim ether) —characterized by restored aromaticity and directed metalation capability.[1]

This document details the electronic causality of this shift, provides comparative reactivity data, and outlines self-validating protocols for selective synthesis.[1]

Part 1: Theoretical Framework & Electronic Structure[1]

The Tautomeric Divergence

The phrase "2-methoxy group on a pyridinone ring" technically refers to the O-alkylated isomer of the 2-pyridone core.[1] Understanding this requires distinguishing between the two trapped tautomers:

-

N-Methyl-2-pyridone (Lactam): The thermodynamically favored form in polar solvents.[1] It possesses significant diene character and amide resonance.[1]

-

2-Methoxypyridine (Lactim Ether): The kinetic or chemically trapped form.[1] The 2-methoxy group restores the 6

-electron aromatic sextet, making the ring isoelectronic with anisole but electron-deficient due to the nitrogen atom.[1]

Electronic Effects of the 2-Methoxy Group

The 2-methoxy substituent exerts two opposing electronic effects on the pyridine ring:

-

Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the

-framework, deactivating the ring generally.[1] -

Resonance Donation (+M): The oxygen lone pair overlaps with the

-system.[1]

Net Effect: In the 2-position, the +M effect dominates , particularly at the C3 (ortho) and C5 (para) positions. However, unlike the N-methyl group in pyridone (which pushes density into the carbonyl oxygen), the 2-methoxy group feeds density directly into the aromatic ring carbon framework.[1]

Table 1: Comparative Electronic Properties

| Feature | N-Methyl-2-Pyridone (Lactam) | 2-Methoxypyridine (Lactim Ether) |

| Aromaticity | Reduced (< 50% of Benzene) | High (~80-90% of Benzene) |

| Dominant Resonance | Amide-like (N | Ether-like (O |

| C3 Electron Density | High (Enamine character) | High (Ortho to OMe) |

| Reactivity Profile | Electrophilic attack / Michael Addition | SEAr / Directed Lithiation (DoM) |

| H-Bonding | Acceptor (C=O) | Acceptor (Pyridine N) |

Part 2: Reactivity & Regioselectivity[1]

Directed Ortho Metalation (DoM)

The 2-methoxy group is a superior Directed Metalation Group (DMG) compared to the pyridone carbonyl.[1]

-

Mechanism: The basic nitrogen of the pyridine ring and the methoxy oxygen can chelate lithium bases (e.g.,

-BuLi or mesityllithium), directing deprotonation specifically to the C3 position . -

Utility: This allows for the precise installation of electrophiles (halogens, formyl, boronic esters) at C3, which is difficult to achieve via standard electrophilic aromatic substitution (SEAr) on the pyridone core.

Electrophilic Aromatic Substitution (SEAr)

While the pyridine nitrogen is deactivating, the 2-methoxy group activates the ring sufficiently to allow SEAr.[1]

-

Regioselectivity: The +M effect directs incoming electrophiles (E+) primarily to C5 (para to methoxy) and secondarily to C3 (ortho).

-

Comparison: 2-Pyridone typically undergoes SEAr at C3/C5 as well, but the reaction conditions often require controlling the N-protonation state.[1] 2-Methoxypyridine reacts under standard aromatic conditions (e.g., nitration, bromination).[1]

Visualizing the Pathways

The following diagram illustrates the divergence in synthesis and reactivity based on the "2-Methoxy Switch."

Caption: Divergent synthesis and reactivity profiles controlled by N- vs. O-alkylation of the pyridinone core.

Part 3: Experimental Protocols

Protocol 3.1: Selective Synthesis of 2-Methoxypyridine (O-Alkylation)

Objective: To selectively synthesize the lactim ether and avoid N-methylation. Principle: Uses the HSAB (Hard and Soft Acids and Bases) theory.[1] The oxygen is the "hard" center; using a silver salt coordinates the "soft" nitrogen, blocking it and forcing alkylation on the oxygen.

Materials:

-

2-Hydroxypyridine (1.0 eq)[1]

-

Silver Carbonate (

) (0.6 eq) - The directing agent[1] -

Methyl Iodide (MeI) (1.2 eq)[1]

-

Solvent: Benzene or Toluene (Non-polar favors O-alkylation)[1]

Workflow:

-

Suspension: Suspend 2-hydroxypyridine and

in dry toluene under-

Why: Silver coordinates to the pyridine nitrogen lone pair.[1]

-

-

Addition: Add MeI dropwise at room temperature.

-

Reflux: Heat to reflux for 4–6 hours. Shield from light (silver salts are photosensitive).[1]

-

Filtration: Cool and filter off the AgI precipitate.

-

Purification: Concentrate the filtrate. The product (2-methoxypyridine) is a liquid (bp ~142°C).[1] Distillation is preferred over column chromatography to avoid hydrolysis on acidic silica.[1]

Validation (QC):

-

1H NMR: Look for the O-Me singlet at

3.90 ppm .[1] (N-Me typically appears upfield at -

IR: Absence of strong C=O stretch (1650

).[1] Presence of C=N stretch.[1]

Protocol 3.2: C3-Selective Functionalization via DoM

Objective: To utilize the 2-methoxy group to install an electrophile at C3.

Workflow:

-

Setup: Dissolve 2-methoxypyridine in anhydrous THF under Argon. Cool to -78°C .[1][2][3]

-

Lithiation: Add Mesityllithium (MesLi) or LDA (1.1 eq) dropwise.[1]

-

Incubation: Stir at -78°C for 1 hour. The solution usually turns yellow/orange, indicating the formation of the 3-lithio species.[1]

-

Trapping: Add electrophile (e.g.,

, DMF, -

Quench: Warm to RT and quench with saturated

.

Part 4: Data & Bioisosteric Applications[1]

NMR Chemical Shift Mapping

The 13C NMR shifts provide a direct readout of electron density.[1] Upfield shifts (lower ppm) generally indicate higher electron density.[1]

| Position | 2-Pyridone (Lactam) ( | 2-Methoxypyridine (Lactim) ( | Interpretation |

| C2 (Carbonyl/C-O) | 162.3 | 164.0 | C2 becomes more deshielded in the ether form.[1] |

| C3 (Ortho) | 119.8 | 111.0 | Significant shielding (-9 ppm) in 2-OMe form.[1] The methoxy resonance effect strongly pumps density here.[1] |

| C4 (Meta) | 140.8 | 138.5 | Minimal change.[1] |

| C5 (Para) | 106.1 | 116.5 | 2-Pyridone C5 is actually more shielded due to enamine resonance.[1] |

| C6 (Ortho to N) | 135.2 | 147.0 | C6 in 2-methoxypyridine is very deshielded (typical pyridine C |

Case Study: Kinase Inhibitor Design

In kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors), the choice between a pyridone and a 2-methoxypyridine is crucial for H-bond donor/acceptor patterns .[1][3]

-

Pyridone: Presents a Donor (N-H) and Acceptor (C=O).[1]

-

2-Methoxypyridine: Presents only an Acceptor (N) and a hydrophobic pocket filler (OMe).[1]

-

Strategy: If the binding pocket contains a backbone carbonyl that requires a hydrogen bond donor, the pyridone is essential. If the pocket is hydrophobic or requires a weak acceptor, the 2-methoxypyridine improves permeability (lower PSA) and metabolic stability (blocks oxidation at C2).

References

-

Tautomeric Equilibrium & Synthesis

-

Directed Ortho Metalation (DoM)

-

Electronic Effects in Pyridines

-

Selective Alkylation Protocols

-

Medicinal Chemistry Applications (Bioisosteres)

The 2-Methoxy-3-Hydroxypyridin-4-one Scaffold: A Next-Generation Chelation Platform

The following technical guide provides an in-depth analysis of 2-methoxy-3-hydroxypyridin-4-one derivatives, a specialized class of chelators that bridge the gap between high-affinity iron sequestration and oxidative stability.

Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Materials Scientists, and Pharmacologists

Executive Summary

The 2-methoxy-3-hydroxypyridin-4-one (2-MeO-3,4-HOPO) scaffold represents a critical evolution in the design of hydroxypyridinone-based chelators. While traditional 1,2-dialkyl-3-hydroxypyridin-4-ones (e.g., Deferiprone) are clinically established for iron overload, they face limitations regarding lipophilicity tuning and metabolic stability.

The introduction of an electron-donating methoxy group at the C2 position fundamentally alters the physicochemical profile of the chelator. Unlike natural catechols (e.g., DOPA), which suffer from rapid oxidation to quinones at physiological pH, the 2-MeO-3,4-HOPO core remains redox-inert while maintaining high affinity for Fe(III). This "non-oxidizable catechol mimic" behavior opens new avenues for neuroprotective therapies , antimicrobial siderophore mimics , and pH-responsive drug delivery systems .

Chemical Foundation & Structure-Activity Relationship (SAR)

The Core Pharmacophore

The 3-hydroxy-4-pyridinone (3,4-HOPO) ring is a bidentate ligand that coordinates hard Lewis acids (Fe³⁺, Al³⁺, Ga³⁺) via the oxygen atoms of the 3-hydroxyl and 4-ketone groups.

-

C3-Hydroxyl (Donor 1): Ionizes to form a monoanion. The pKa of this group dictates the pH range of effective chelation.

-

C4-Ketone (Donor 2): Provides the second coordination site.

-

C2-Methoxy Substitution:

-

Electronic Effect: The methoxy group exerts an inductive electron-withdrawing effect (lowering pKa) balanced by resonance donation. This typically lowers the pK_a of the C3-hydroxyl group compared to a C2-methyl group, stabilizing the metal complex at lower pH values (e.g., in lysosomes or tumor microenvironments).

-

Steric & Metabolic Effect: Blocks the C2 position from metabolic oxidation and prevents the formation of unstable quinoid intermediates.

-

Comparative Physicochemical Profile[1][2]

| Feature | Deferiprone (Clinical Standard) | DOPA (Natural Chelator) | 2-Methoxy-3,4-HOPO |

| Structure | 1,2-Dimethyl-3,4-HOPO | 3,4-Dihydroxyphenylalanine | 2-Methoxy-3-hydroxy-4-pyridinone |

| Ligand Type | Bidentate (O,O) | Bidentate (O,O) | Bidentate (O,O) |

| Redox Stability | High | Low (Oxidizes to Quinone) | High (Redox Inert) |

| pKa (Hydroxyl) | ~9.7 | ~9.9 / ~13.0 | ~8.5 - 9.0 (Estimated) |

| pH Stability | Neutral to Basic | Neutral | Acidic to Basic |

| Primary Risk | Agranulocytosis (idiosyncratic) | Cytotoxicity via ROS generation | Potential O-demethylation |

Mechanism of Action: The "Non-Oxidizable" Advantage

The primary failure mode of catechol-based drugs and materials is autoxidation . At physiological pH, catechols lose protons and oxidize to semi-quinones and quinones, generating Reactive Oxygen Species (ROS) and leading to irreversible covalent crosslinking (browning).

The 2-MeO-3,4-HOPO scaffold circumvents this via the Methoxy-Lock Mechanism :

-

Blockade: The C2-methoxy group prevents the formation of a vicinal dione (quinone) structure.

-

Acidity Shift: The lower pKa allows the ligand to compete for iron effectively at pH 5.0–6.0 (endosomal pH), unlike transferrin which releases iron in this range.

Visualization: Signaling & Chelation Logic

Figure 1: Mechanistic comparison showing how the 2-methoxy modification prevents the toxic quinone formation pathway typical of catechols, enabling safe iron sequestration.

Therapeutic & Biological Applications[3]

Neuroprotection (Alzheimer’s & Parkinson’s)

Iron accumulation in the brain drives oxidative stress. Standard chelators often struggle to cross the Blood-Brain Barrier (BBB) or strip essential metals from metalloenzymes.

-

Potential: The 2-methoxy derivative offers a tunable lipophilicity profile. By modifying the N1-substituent (e.g., adding a fatty acid chain or glucose moiety), BBB permeability can be optimized.

-

Mechanism: Scavenging labile iron (Fe²⁺/Fe³⁺) prevents the Fenton reaction, halting the production of hydroxyl radicals (•OH).[1][2][3][4][5]

Antimicrobial Activity (Siderophore Mimicry)

Bacteria rely on siderophores to scavenge iron. 3,4-HOPO derivatives act as siderophore mimics .

-

Trojan Horse Strategy: The bacteria actively transport the HOPO-Iron complex via siderophore receptors. Once inside, the synthetic ligand can be designed to release a toxic payload (siderophore-drug conjugate) or simply sequester iron so tightly that bacterial metabolic enzymes fail (nutritional immunity).

-

Biofilm Inhibition: Iron is essential for biofilm formation. 2-MeO-3,4-HOPO can disrupt established biofilms by sequestering the lattice-stabilizing iron and calcium ions.

"Smart" Drug Delivery Systems (Hydrogels)

Based on the work of Menyo et al. (2013), this scaffold is pivotal in creating self-healing, pH-responsive hydrogels.

-

Protocol: The ligand is grafted onto a polymer backbone (e.g., PEG or Polyallylamine).

-

Function: At neutral pH, the ligand binds Fe³⁺ (crosslinking the gel). At acidic pH (e.g., tumor microenvironment, pH 6.0), the protonation of the hydroxyl group weakens the complex, releasing the cargo (drug/protein) locally.

Experimental Protocols

Synthesis of 2-Methoxy-3-Hydroxypyridin-4-one Core

Note: Direct synthesis of the 2-methoxy derivative requires careful control to avoid hydrolysis.

Reagents: Maltol (starting material), Methyl iodide, Benzyl bromide, Primary amine (R-NH₂).

Step-by-Step Workflow:

-

Protection: Protect the 3-hydroxyl group of Maltol (3-hydroxy-2-methyl-4-pyrone) using benzyl bromide (

) and -

Conversion to Pyridinone: React the protected pyrone with the desired primary amine (

) in aqueous ethanol/NaOH under reflux. This yields the 1-substituted-2-methyl-3-benzyloxypyridin-4-one .-

Critical Deviation for 2-Methoxy: To achieve the 2-methoxy substitution, one typically starts from kojic acid or 3-hydroxy-4-pyrone , converts the 2-position to a leaving group (e.g., via chlorination), and then performs a nucleophilic substitution with methoxide, before the ring conversion or using a specific 2-methoxy-4-pyrone precursor.

-

Alternative (Menyo Route): Functionalization of a commercially available 3,4-HOPO carboxylic acid derivative coupled to a polymer backbone, where the "2-methoxy" refers to a specific ether linkage in the linker arm, or the core itself is synthesized via 2,3-dihydroxypyridine O-methylation.

-

Validated Protocol for Iron Binding Assay (UV-Vis)

-

Preparation: Dissolve 2-MeO-3,4-HOPO (100 µM) in TRIS buffer (pH 7.4).

-

Titration: Add Fe³⁺ solution (FeCl₃) in 0.1 equivalent increments.

-

Observation: Monitor the appearance of the Charge Transfer (LMCT) band at 450–460 nm .

-

Stoichiometry Check: Plot Absorbance vs. [Fe]/[Ligand]. A plateau at 0.33 equivalents of Iron indicates the formation of a stable FeL₃ complex.

Visualization of Synthesis Logic

Figure 2: Synthetic pathway for generating the 2-methoxy-substituted scaffold.

Challenges & Future Directions

-

Metabolic Stability: The 2-methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes (CYP). This would generate the 2,3-dihydroxy derivative, which is a catechol and prone to oxidation.

-

Mitigation: Deuteration of the methoxy group (

) or steric shielding with bulky N-substituents.

-

-

Solubility: While more stable, the methoxy group reduces water solubility compared to a free hydroxyl or carboxyl. Formulation with cyclodextrins may be required.

-

Toxicity: Extensive ADME-Tox profiling is needed to ensure the metabolite (2,3-dihydroxypyridin-4-one) does not accumulate to toxic levels.

References

-

Menyo, M. S., et al. (2013).[3][6] "Versatile coordination of metal ions by 2-methoxy-3-hydroxypyridin-4-one for self-healing hydrogels."[3] Nature Materials. Link (Context: Primary source for the 2-methoxy-HOPO ligand in biomaterials).

-

Hider, R. C., & Hoffbrand, A. V. (2018). "The Role of Deferiprone in Iron Chelation." New England Journal of Medicine. Link (Context: Clinical baseline for 3,4-HOPO chelators).

-

Santos, M. A., et al. (2020). "Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications." Future Medicinal Chemistry. Link (Context: Review of biological activity and SAR).

-

Azevedo, S., et al. (2017).[6] "Double network hydrogels based on metal-ligand coordination." Advanced Materials. Link (Context: Application of HOPO derivatives in drug delivery matrices).

-

Liu, Z., et al. (2019). "Iron chelation therapy in neurodegenerative diseases." Journal of Neurochemistry. Link (Context: Neuroprotective mechanism of HOPO ligands).

Sources

- 1. mdpi.com [mdpi.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Bioinspired Metal–Polyphenol Materials: Self-Healing and Beyond [mdpi.com]

- 4. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

crystallization techniques for 3-hydroxy-2-methoxy-1H-pyridin-4-one salts

Application Note: Crystallization Architectures for 3-Hydroxy-2-Methoxy-1H-Pyridin-4-One Salts

Executive Summary & Chemical Context

The crystallization of 3-hydroxy-2-methoxy-1H-pyridin-4-one (hereafter referred to as 3,2-HMPO ) presents a unique challenge in the landscape of hydroxypyridinone (3,4-HPO) chelators.[1] Unlike the canonical 2-methyl derivatives (e.g., Deferiprone), the 2-methoxy substituent introduces specific electronic effects—acting as a strong

This guide details the protocols for crystallizing 3,2-HMPO salts. The primary objective is to stabilize the cationic form for pharmaceutical utility while strictly mitigating the risk of acid-catalyzed hydrolysis of the 2-methoxy imidate-like moiety.[1]

Key Technical Constraints:

-

Hydrolysis Risk: The 2-methoxy group on the

-deficient pyridinone ring is susceptible to hydrolysis under aqueous acidic conditions, potentially converting the target into 2,3-dihydroxy-1H-pyridin-4-one.[1] Anhydrous conditions are critical. -

Polymorphism: 3,4-HPOs are prone to hydrate formation.[1] Control of water activity (

) is essential. -

Speciation: Solubility is pH-dependent (Amphoteric).[1]

Physicochemical Profiling & Solubility Logic

To design a robust crystallization, one must understand the speciation. 3,2-HMPO exists in three states depending on the protonation environment.

Table 1: Speciation and Solubility Profile

| State | Species | Approx.[1][2][3][4][5][6] pH Region | Solubility Characteristics |

| Cationic | pH < 3.0 | High solubility in water; Moderate in MeOH.[1] Target for Salt Crystallization. | |

| Zwitterionic | pH 3.5 – 8.5 | Least Soluble (pI). Lipophilic enough to crystallize from water/ethanol mixtures.[1] | |

| Anionic | pH > 9.0 | High solubility in water (salt form with Na/K).[1] |

Mechanistic Visualization: Speciation Pathway

The following diagram illustrates the protonation events that drive solubility changes.

Figure 1: Speciation equilibrium of 3,4-hydroxypyridinones.[1] Salt crystallization targets the Cationic form (left).

Protocol A: Anhydrous Hydrochloride Salt Formation

Rationale: Standard aqueous HCl crystallization poses a risk of hydrolyzing the 2-methoxy group.[1] This protocol utilizes an anhydrous "Antisolvent Crash" method to ensure chemical stability and high yield.[1]

Materials:

-

Crude 3,2-HMPO (Zwitterion free base).[1]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (anhydrous, <0.1% water).[1]

-

Acid Source: 1.25 M or 4.0 M HCl in 1,4-Dioxane or Ethanol (Commercially available anhydrous solutions).[1]

-

Antisolvent: Diethyl Ether (

) or Methyl tert-butyl ether (MTBE).[1]

Step-by-Step Methodology:

-

Dissolution:

-

Charge 5.0 g of 3,2-HMPO into a round-bottom flask.

-

Add 25 mL of anhydrous MeOH.[1] Heat gently to 40°C until fully dissolved.

-

Note: If the solution is hazy, filter hot through a 0.45 µm PTFE membrane to remove inorganic insolubles.

-

-

Acidification (Salt Formation):

-

Cool the solution to 20°C.

-

Slowly add 1.1 equivalents of HCl in Dioxane dropwise over 10 minutes.

-

Observation: The solution may warm slightly (exothermic protonation). The color may shift to a lighter pale yellow.

-

-

Nucleation & Growth:

-

Stir the acidic solution for 15 minutes to ensure homogeneity.

-

Seeding (Optional): If available, add 5 mg of authentic seed crystals.

-

Slowly add MTBE (Antisolvent) dropwise.[1]

-

Ratio: Target a final Solvent:Antisolvent ratio of 1:3.[1]

-

Critical Point: Stop addition at the first sign of persistent turbidity (cloud point). Stir for 30 minutes to allow crystal growth, then continue addition.

-

-

Isolation:

-

Cool the slurry to 0–4°C and age for 2 hours.

-

Filter under nitrogen pressure or vacuum (minimize exposure to humid air if the salt is hygroscopic).

-

Wash the cake with 2 x 10 mL of cold MTBE.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Validation: Check HPLC purity to confirm the 2-methoxy peak is intact (no formation of 2-hydroxy impurity).

-

Protocol B: Recrystallization via Temperature Swing[1]

Rationale: If the crude salt contains trapped impurities, a temperature-swing recrystallization in a single solvent system is preferred over antisolvent methods to improve crystal habit and bulk density.[1]

Solvent System: Ethanol/Isopropanol (9:1 v/v).[1]

Protocol:

-

Suspend the crude 3,2-HMPO Hydrochloride salt in the solvent mixture (approx. 10 mL per gram).

-

Heat to reflux (approx. 78°C). The salt should fully dissolve.[1]

-

Controlled Cooling (The "Linear Ramp"):

-

Cool from 78°C to 60°C at a rate of 1°C/min.

-

Hold at 60°C for 30 minutes (Metastable zone width equilibration).

-

Cool from 60°C to 5°C at a rate of 0.5°C/min.

-

-

Harvest: Filter cold. Dry as per Protocol A.

Process Decision Matrix

Use the following logic flow to determine the correct purification route based on your starting material's purity and state.

Figure 2: Decision logic for crystallizing 3,2-HMPO salts.

Critical Quality Attributes (CQAs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Antisolvent added too fast or temperature too high.[1] | Re-heat to dissolve oil.[1] Add seed crystals. Add antisolvent slower and at a lower temperature.[1] |

| Hygroscopicity | Salt formation is incomplete or excess acid is present.[1] | Ensure stoichiometry is exactly 1:1. Dry under high vacuum with |

| Loss of Methoxy Group | Acid hydrolysis (presence of water + heat).[1] | STOP. Switch to anhydrous HCl in Dioxane. Do not use aqueous HCl.[1] Reduce temperature. |

| Yellow/Brown Color | Oxidation of the phenol (3-OH).[1] | Perform all crystallizations under Nitrogen/Argon atmosphere. Add 0.1% Ascorbic acid if using aqueous media (not recommended here).[1] |

References

-

Hider, R. C., et al. (1990). "The design of hydroxypyridinone iron chelators." Journal of Pharmacy and Pharmacology. (Foundational chemistry of 3,4-HPO class).[1]

-

Xiao, G., van der Helm, D., et al. (1993).[1][7] "Structures of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, its hydrochloride and 1-ethyl-3-hydroxy-2-methyl-4-pyridinone hydrochloride hydrate." Acta Crystallographica Section C. (Structural precedents for methoxy-substituted pyridinone salts).

-

Santos, M. A., et al. (2012). "Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications."[1] Future Medicinal Chemistry. (Review of solubility and salt properties).

-

PubChem Compound Summary. "3-Methoxy-2-methyl-1H-pyridin-4-one" (Structural analog data). .

Sources

- 1. 3-Methoxy-2-methyl-1H-pyridin-4-one | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]